4-Iodomethyl benzoic acid tert-butyl ester

Overview

Description

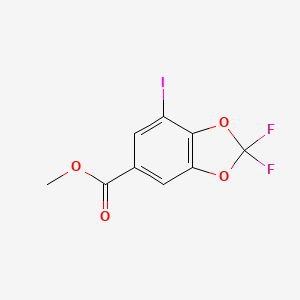

“4-Iodomethyl benzoic acid tert-butyl ester” is an iodinated benzoic acid derivative1. It has a molecular formula of C12H15IO2 and a molecular weight of 318.15 g/mol1.

Synthesis Analysis

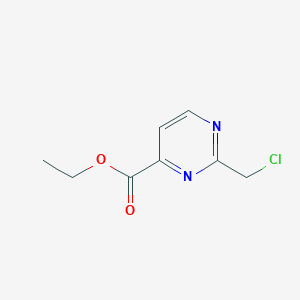

There is no specific synthesis analysis available for “4-Iodomethyl benzoic acid tert-butyl ester”. However, a related compound, “4-chloromethyl benzoic acid t-butyl ester”, has been synthesized using a method that involves adding 4-methyl benzoic acid and organic solvent at a mass ratio of 1.05-1.20:1, cooling to 0-10°C and irradiating, carrying out substitution reaction with chlorine to obtain 4-chloromethyl benzoic acid2.Molecular Structure Analysis

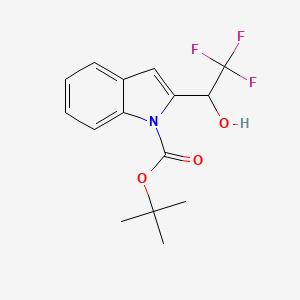

The molecular structure of “4-Iodomethyl benzoic acid tert-butyl ester” is not directly available. However, the structure can be inferred from its molecular formula, C12H15IO21.Chemical Reactions Analysis

There is no specific chemical reactions analysis available for “4-Iodomethyl benzoic acid tert-butyl ester”. However, tert-butyl esters are known to be involved in various chemical reactions. For instance, they can be deprotected using aqueous phosphoric acid3.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Iodomethyl benzoic acid tert-butyl ester” are not directly available. However, it has a molecular formula of C12H15IO2 and a molecular weight of 318.15 g/mol1.Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Ester Derivatives : The synthesis of 4-tert-butyl-benzoic acid methyl ester has been achieved using methanol and 4-tert-butyl benzoic acid with anhydrous iron trichloride as a catalyst, achieving a high yield of 92.5% under optimized conditions (Hu Wei, 2002).

Conversion to Acid Chlorides : The reaction of tert-butyl esters with thionyl chloride can lead to acid chlorides with yields over 89%. This method allows for selective conversion of tert-butyl esters to acid chlorides in the presence of other esters (Greenberg & Sammakia, 2017).

Molecular Structure Analysis : The molecular structure of 4-tert-butyl-π-(tricarbonylchromium)benzoic acid, a related compound, has been determined, providing insights into the structural characteristics of such compounds (Meurs & Koningsveld, 1974).

Catalysis and Reactions

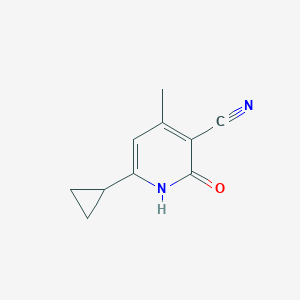

Facile Synthesis of Amino Acid Derivatives : A facile method for synthesizing a variety of N-benzyloxycarbonyl-amino acid-tert-butyl ester derivatives has been described, offering a simple, cost-effective, and scalable process (Chevallet et al., 1993).

Ester Hydrolysis and Oxidative Degradation : Studies on the hydrolysis of tert-butyl esters of certain compounds and their oxidative degradation in the presence of copper salts and oxygen provide insights into the chemical behavior of these esters (Qi et al., 2016).

Biological and Pharmacological Aspects

Inhibition of Hepatic Gluconeogenesis and Lipogenesis : A study found that benzoic acid and p-tert-butylbenzoic acid inhibit glucose synthesis by hepatocytes and fatty acid synthesis, suggesting potential biochemical applications (McCune et al., 1982).

Structural and Vibrational Analysis : Detailed experimental and theoretical studies on the molecular structure and vibrational spectra of 3,5 di tert butyl 4 hydroxy benzoic acid, a structurally related compound, provide insights into the physicochemical properties of such compounds (Mathammal et al., 2016).

Advanced Synthesis Techniques

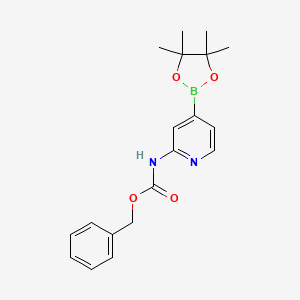

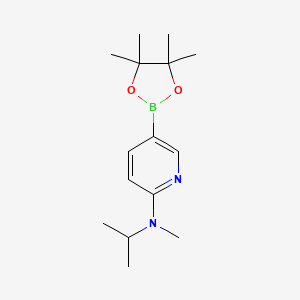

- Palladium-Catalyzed Synthesis : A novel protocol using palladium acetate and triphenylphosphine has been developed for synthesizing tert-butyl esters from boronic acids or boronic acid pinacol esters and di-t-butyl dicarbonate, achieving up to 94% yields (Li et al., 2014).

Safety And Hazards

The safety and hazards of “4-Iodomethyl benzoic acid tert-butyl ester” are not directly available. However, when handling similar compounds, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation4.

Future Directions

There is no specific information available on the future directions of “4-Iodomethyl benzoic acid tert-butyl ester”. However, it is noted as having potential implications in various fields of research and industry1.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

properties

IUPAC Name |

tert-butyl 4-(iodomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZWMNUUKIDRQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodomethyl benzoic acid tert-butyl ester | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.